REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:11])=[C:7]([CH:10]=1)[CH:8]=[O:9].Cl.N1C=CC=CC=1>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:11])=[C:7]([CH:10]=1)[CH:8]=[O:9] |f:1.2|
|
Name
|
|
Quantity
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24.9 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C=O)C1)C
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the very dark mixture is extracted twice with chloroform (250 mL), filtration through hyflo
|
Type
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CUSTOM
|
Details
|
removes
|
Type
|
CUSTOM
|
Details
|
a small amount of insoluble black solid and aids separation
|
Type
|
WASH
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Details
|
The organic phase is washed with 1 N hydrochloric acid (250 mL), with water (250 mL), with brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
The residue is washed with pentane
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=C(C=O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |